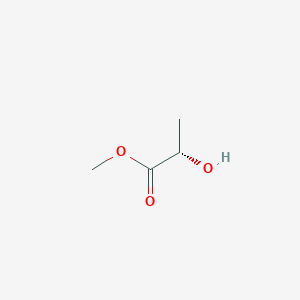

Methyl (S)-(-)-lactate

Description

Properties

IUPAC Name |

methyl (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKGGXMPWTOCB-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074359 | |

| Record name | Propanoic acid, 2-hydroxy-, methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27871-49-4 | |

| Record name | (-)-Methyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27871-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl lactate, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027871494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, methyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-(-)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LACTATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0379G9C44S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl (S)-(-)-lactate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-(-)-lactate, the methyl ester of L-lactic acid, is a versatile and valuable chiral building block in the chemical and pharmaceutical industries.[1] Its utility stems from its bifunctional nature, possessing both a hydroxyl and an ester group, and its defined stereochemistry. This allows for its use as a starting material in the asymmetric synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and flavor and fragrance components.[1] This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and analytical methodologies for this compound.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a mild odor.[2][3] It is the simplest chiral ester and is naturally derived, making it a readily available enantiopure compound.[4] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

General Properties

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-hydroxypropanoate | [5][6] |

| Synonyms | Methyl L-lactate, (S)-Methyl 2-hydroxypropionate | [5] |

| CAS Number | 27871-49-4 | [4][7][8] |

| Molecular Formula | C4H8O3 | [5][6][7][8] |

| Molecular Weight | 104.10 g/mol | [5][7] |

| Appearance | Clear, colorless liquid | [2][4][6] |

| Optical Activity [α]D | -8.1° to -9° (neat) | [6] |

Physical Properties

| Property | Value | Conditions | Source |

| Density | 1.092 g/mL | at 20 °C | [2][9] |

| 1.09 g/mL | at 25 °C | ||

| Boiling Point | 144-145 °C | at 760 mmHg | [4][9] |

| Melting Point | -66 °C | [4][10] | |

| Flash Point | 49 °C (120.2 °F) | closed cup | [4] |

| Vapor Pressure | 3.4 hPa | at 20 °C | [9] |

| Refractive Index | 1.413 | at 20 °C | |

| 1.4115-1.4165 | at 20 °C | [6] | |

| Solubility | Miscible with water, alcohol, and acetone | [4][9][11] | |

| logP (octanol/water) | -0.2 | at 20 °C | [9] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals for the methyl ester, the methine proton, and the methyl group adjacent to the chiral center.

-

~3.7 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).

-

~4.3 ppm (q, 1H): This quartet is attributed to the single proton on the chiral carbon (-CHOH), which is split by the adjacent methyl group.

-

~1.4 ppm (d, 3H): This doublet represents the three protons of the methyl group (-CH₃) attached to the chiral center, split by the adjacent methine proton.

-

Broad singlet (1H): A broad signal corresponding to the hydroxyl proton (-OH) is also observed, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

~175 ppm: Carbonyl carbon of the ester group (C=O).

-

~67 ppm: Chiral carbon bearing the hydroxyl group (-CHOH).

-

~52 ppm: Carbon of the methyl ester group (-OCH₃).

-

~20 ppm: Carbon of the methyl group attached to the chiral center (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

-

Broad band ~3400 cm⁻¹: This indicates the O-H stretching vibration of the hydroxyl group, which is typically broadened due to hydrogen bonding.

-

Strong band ~1740 cm⁻¹: This sharp and intense absorption is characteristic of the C=O stretching vibration of the ester carbonyl group.

-

Bands in the 1300-1000 cm⁻¹ region: These correspond to C-O stretching vibrations of the ester and alcohol functionalities.

-

Bands in the 3000-2800 cm⁻¹ region: These are due to the C-H stretching vibrations of the methyl and methine groups.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a common laboratory-scale synthesis of this compound from L-lactic acid and methanol using an acid catalyst.

Materials:

-

L-lactic acid (aqueous solution, e.g., 88%)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Distillation apparatus (for purification)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine L-lactic acid and an excess of methanol (typically a 3:1 to 5:1 molar ratio of methanol to lactic acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of lactic acid) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for several hours (e.g., 3-6 hours) to drive the esterification reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel. If two layers form, separate the organic layer. If the mixture is homogeneous, add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to extract the methyl lactate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction boiling at the appropriate temperature.

-

Analysis of Enantiomeric Purity by Chiral Gas Chromatography (GC)

This protocol outlines a method for determining the enantiomeric excess (% ee) of this compound using a chiral capillary GC column.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: A column with a chiral stationary phase, such as one coated with a cyclodextrin derivative (e.g., 2,3,6-tri-O-acyl-β-cyclodextrin), is required for the separation of enantiomers.[7]

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Injector Temperature: Typically 200-250 °C.

-

Detector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: An isothermal or temperature-programmed method should be developed to achieve baseline separation of the (R)- and (S)-enantiomers. A typical starting point could be an isothermal temperature between 60-100 °C.

-

Injection Mode: Split injection is commonly used.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the methyl lactate sample in a suitable volatile solvent (e.g., acetone or dichloromethane). A typical concentration is around 1 mg/mL.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition and Analysis:

-

Record the chromatogram. The (R)- and (S)-enantiomers should appear as two separate peaks with different retention times.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Mandatory Visualizations

Experimental Workflow: Synthesis, Purification, and Analysis of this compound

Caption: Synthesis and analysis workflow for this compound.

Safety Information

This compound is a flammable liquid and vapor and causes serious eye irritation.[4][5][12] It may also cause respiratory irritation.[12][13]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[9][11][12]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[9][11][12]

-

In case of contact with skin or eyes, rinse immediately with plenty of water.[9][11]

-

Store in a well-ventilated place and keep the container tightly closed.[9][11]

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.[9][11][12][13]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various high-value molecules.[1] Its chirality is transferred to the target molecule, making it an essential tool in asymmetric synthesis.

-

Pharmaceuticals: It is used in the synthesis of chiral drugs, where a specific enantiomer is required for therapeutic activity, reducing the potential side effects from the inactive or harmful enantiomer.

-

Agrochemicals: It is a precursor for the production of optically active herbicides and pesticides.

-

Fine Chemicals: It is used in the synthesis of a variety of other chiral compounds.

-

Green Solvent: Due to its biodegradability and low toxicity, it is also explored as a "green" solvent in various applications.[2]

References

- 1. [PDF] THE STUDY OF LACTIC ACID ESTERIFICATION WITH METHANOL THROUGH REACTIVE DISTILLATION | Semantic Scholar [semanticscholar.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. CN102768250A - Method for chiral separation and measurement of methyl lactate optical isomers by capillary gas chromatography - Google Patents [patents.google.com]

- 8. CN102351686B - Lactic acid extraction and purification production method by methanol esterification-vacuum distillation hybrid method - Google Patents [patents.google.com]

- 9. US4500727A - Process for producing methyl lactate - Google Patents [patents.google.com]

- 10. CN102768250B - Method for Determination of Optical Isomers of Methyl Lactate by Chiral Separation by Capillary Gas Chromatography - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

physical properties of Methyl (S)-(-)-lactate

An In-depth Technical Guide to the Physical Properties of Methyl (S)-(-)-lactate

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details the experimental protocols for their determination, and includes visualizations for key experimental workflows.

Core Physical and Chemical Properties

This compound, also known as methyl L-lactate, is a chiral ester of L-lactic acid.[1] It is a colorless, clear liquid at room temperature and is recognized for its utility as a biodegradable solvent and a building block in asymmetric synthesis for pharmaceuticals and fine chemicals.[1][2][3]

Data Presentation

The are summarized in the table below. These values are compiled from various sources and represent typical measurements.

| Property | Value |

| Molecular Formula | C₄H₈O₃[1][4][5] |

| Molecular Weight | 104.10 g/mol [6][7] |

| Appearance | Clear, colorless liquid[3][8][9] |

| Boiling Point | 144-145 °C at 760 mmHg[1][9][10] |

| Melting Point | -66 °C[8][9][10] |

| Density | 1.092 g/mL at 20 °C[1][10]1.09 g/mL at 25 °C |

| Refractive Index (nD20) | 1.412 - 1.414[8][10] |

| Specific Optical Rotation | [α]¹⁸/D: -8.1° (neat)[α]²⁰/D: -8.2° to -9° (neat)[3][11] |

| Solubility | Miscible with water (undergoes hydrolysis), ethanol, and most alcohols[8][9][12] |

| Vapor Pressure | 1.85 - 1.93 mmHg at 25 °C[8][13] |

| Flash Point | 49 °C (121 °F)[8][14] |

| CAS Number | 27871-49-4[1][4][9] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides a reasonably accurate determination of the boiling point.[15][16]

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a metal heating block)[15]

-

Clamps and stand

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.[17][18]

-

Capillary Insertion: Insert the capillary tube into the test tube with its open end submerged in the liquid and the sealed end facing upwards.[17][18]

-

Apparatus Assembly: Attach the test tube to the thermometer. The thermometer bulb should be level with or slightly below the liquid surface.

-

Heating: Immerse the assembly in the heating bath. Heat the apparatus gradually.[15]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.[15] Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Boiling Point Reading: Stop heating and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record the temperature at this moment.[15]

Determination of Refractive Index

The refractive index is a fundamental property that can be measured with high precision using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

This compound sample

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Soft lens tissue

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Temperature Control: Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature, typically 20°C.

-

Sample Application: Open the prism assembly. Using a clean dropper, place a few drops of this compound onto the surface of the lower prism. Ensure the liquid spreads evenly.

-

Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. If necessary, use the dispersion compensation dial to eliminate any color fringes at the boundary line.

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue moistened with a suitable solvent.

Determination of Specific Optical Rotation

Optical rotation is a critical property for chiral molecules like this compound and is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Sodium lamp (or other monochromatic light source, typically D-line at 589 nm)

-

This compound sample (neat liquid)

Procedure:

-

Instrument Calibration: Turn on the light source and allow it to stabilize. Fill the polarimeter cell with a blank solvent (if measuring a solution) or leave it empty (for air blank) and place it in the polarimeter. Adjust the analyzer until the field of view is at its darkest point (extinction). Record this as the zero reading.

-

Sample Preparation: For a neat liquid like this compound, carefully fill the polarimeter cell, ensuring no air bubbles are trapped in the light path.

-

Measurement: Place the filled cell into the sample chamber of the polarimeter.

-

Angle Reading: Rotate the analyzer until the uniform dark field is re-established. Record the angle of rotation (α). A negative value indicates levorotation, as expected for the (-) enantiomer.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]λT = α / (l × d) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

d = density of the neat liquid in g/mL at temperature T

-

T = temperature in °C

-

λ = wavelength of light (e.g., D for sodium D-line)

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Micro-Boiling Point Determination.

Caption: Workflow for Refractive Index Measurement.

Caption: Workflow for Optical Rotation Measurement.

References

- 1. This compound | 27871-49-4 [chemicalbook.com]

- 2. This compound (27871-49-4) at Nordmann - nordmann.global [nordmann.global]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound/S-methyl Lactate CAS27871-49-4 - Chemical Supplier Unilong [unilongindustry.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. methyl (S)-lactate | C4H8O3 | CID 94386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Methyl lactate - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

- 11. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. methyl lactate, 547-64-8 [thegoodscentscompany.com]

- 13. Methyl Lactate | C4H8O3 | CID 11040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. vigon.com [vigon.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. byjus.com [byjus.com]

Methyl (S)-(-)-lactate structure and stereochemistry

An In-depth Technical Guide to Methyl (S)-(-)-lactate: Structure, Stereochemistry, and Applications

Introduction

This compound, also known as L-lactic acid methyl ester, is a chiral ester of significant interest in the chemical and pharmaceutical industries.[1][2] Its biocompatibility, biodegradability, and versatile chemical properties make it a valuable chiral building block in asymmetric synthesis and a green solvent alternative.[3] This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, and key experimental methodologies for its synthesis and characterization, tailored for researchers and professionals in drug development.

Molecular Structure and Stereochemistry

This compound is the methyl ester of (S)-lactic acid.[4] The central carbon atom (C2) is a stereocenter, bonded to a hydroxyl group, a hydrogen atom, a methyl group, and a methoxycarbonyl group. The "(S)" designation in its name refers to the specific spatial arrangement of these groups around the chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. This specific enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left, which is denoted by the "(-)" sign.[1]

-

IUPAC Name: methyl (2S)-2-hydroxypropanoate[1]

-

Chemical Formula: C₄H₈O₃[5]

-

CAS Number: 27871-49-4[5]

-

Molecular Weight: 104.105 g·mol⁻¹[4]

The structural and stereochemical details are visualized in the diagram below.

Caption: 2D Structure of this compound with Stereocenter.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent and for designing reaction and purification processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₃ | [4][5] |

| Molecular Weight | 104.105 g·mol⁻¹ | [4] |

| Appearance | Colorless clear liquid | [4] |

| Density | 1.09 g/mL at 25 °C | [3] |

| Boiling Point | 144-145 °C | [4] |

| Melting Point | -66 °C | [4] |

| Flash Point | 49 °C (closed cup) | [3] |

| Refractive Index (n20/D) | 1.413 | [3] |

| Specific Optical Activity ([α]18/D) | -8.1° (neat) | [3] |

| Solubility | Miscible in water, ethanol, and most alcohols | [4] |

Experimental Protocols

Synthesis: Fischer Esterification of (S)-Lactic Acid

A common and straightforward method for preparing this compound is the Fischer esterification of (S)-lactic acid with methanol, using an acid catalyst.

Materials:

-

(S)-Lactic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other acid catalyst

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: A mixture of (S)-lactic acid and an excess of methanol (e.g., 3-5 molar equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

Reflux: The reaction mixture is heated to reflux (approximately 65-70 °C) and maintained for several hours (e.g., 4-24 hours) to reach equilibrium.[6] The reaction progress can be monitored by techniques like TLC or GC.

-

Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is diluted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and transferred to a separatory funnel.

-

Neutralization & Washing: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying & Filtration: The separated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

The general workflow for this synthesis and purification is outlined below.

References

- 1. methyl (S)-lactate | C4H8O3 | CID 94386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Basic Knowledge about Methyl Lactate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. (-)-Methyl L -lactate 98 , ee 97 GLC 27871-49-4 [sigmaaldrich.com]

- 4. Methyl lactate - Wikipedia [en.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. EP2956434A1 - Method for preparing methyl lactate - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl (S)-(-)-lactate (CAS: 27871-49-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (S)-(-)-lactate, a chiral ester derived from lactic acid, is a versatile and valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its utility as a chiral precursor and auxiliary has been demonstrated in the asymmetric synthesis of a range of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and safety information for this compound. Furthermore, it details experimental protocols for its application in key synthetic transformations, including lipase-catalyzed transesterification, the synthesis of the beta-blocker (S)-propranolol, and its use as a chiral auxiliary in Diels-Alder reactions. This document aims to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, characteristic odor. It is the methyl ester of L-lactic acid and is readily available in high enantiomeric purity.[1] Its chirality and functional groups make it a desirable starting material for introducing stereocenters in a controlled manner.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27871-49-4 | [2] |

| Molecular Formula | C₄H₈O₃ | [3] |

| Molecular Weight | 104.10 g/mol | [3] |

| Appearance | Colorless clear liquid | [4] |

| Boiling Point | 144-145 °C (lit.) | [5] |

| Density | 1.09 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.413 (lit.) | [5] |

| Optical Rotation ([α]18/D) | -8.1° (neat) | [5] |

| Flash Point | 49 °C (120.2 °F) - closed cup | [5] |

| Solubility | Miscible in water, alcohol, and ether. | [6] |

Safety and Hazard Information

This compound is classified as a flammable liquid and can cause serious eye irritation and respiratory irritation.[2][7] Appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this compound.[5][7] Work should be conducted in a well-ventilated area.

Table 2: GHS Hazard Information for this compound

| Pictograms | GHS02: Flammable, GHS07: Exclamation mark |

| Signal Word | Warning |

| Hazard Statements | H226: Flammable liquid and vapor. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P210, P233, P240, P241, P242, P261, P264, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P312, P337+P313, P370+P378, P403+P235, P405, P501 |

This table summarizes the key GHS classifications. For a complete list of precautionary statements, please refer to the supplier's safety data sheet (SDS).

Spectroscopic Data

The structural identity and purity of this compound can be confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ~4.3 | Quartet | CH | [8][9] |

| ~3.7 | Singlet | OCH₃ | [10] |

| ~2.9 | Broad Singlet | OH | [10] |

| ~1.4 | Doublet | CH₃ (on chiral center) | [8][9] |

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment | Reference(s) |

| ~175 | C=O (ester) | [1][10][11] |

| ~67 | CH-OH | [1][10][11] |

| ~52 | OCH₃ | [1][10][11] |

| ~20 | CH₃ (on chiral center) | [1][10][11] |

Table 5: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3450 | Strong, Broad | O-H Stretch | [12][13][14] |

| ~2980 | Strong | C-H Stretch (sp³) | [12][13][14] |

| ~1740 | Strong | C=O Stretch (ester) | [12][13][14] |

| ~1270 | Strong | C-O Stretch (ester) | [12][13][14] |

| ~1100 | Strong | C-O Stretch (alcohol) | [12][13][14] |

Experimental Protocols

This compound serves as a versatile chiral starting material and auxiliary in a variety of synthetic transformations. The following protocols provide detailed methodologies for its application in key reactions relevant to drug development.

Lipase-Catalyzed Transesterification for the Synthesis of Retinyl L-lactate

This protocol describes the enzymatic synthesis of a vitamin A derivative, demonstrating the use of this compound in a biocatalytic transesterification reaction.

Experimental Procedure:

-

To a screw-cap glass vial, add retinol (0.5 mmol), this compound (0.5 mmol), 4 Å molecular sieves (0.25 g), and immobilized lipase (e.g., Novozym 435, 100 mg).

-

Add a suitable organic solvent (e.g., hexane, 5 mL).

-

Stir the reaction mixture under a positive argon pressure at 55 °C, ensuring the reaction is protected from light.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC).

-

Upon completion, the enzyme and molecular sieves can be removed by filtration, and the product isolated by evaporation of the solvent and subsequent purification if necessary.

References

- 1. This compound(27871-49-4) 13C NMR [m.chemicalbook.com]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(27871-49-4) 1H NMR spectrum [chemicalbook.com]

- 5. Methyl lactate [webbook.nist.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Methyl lactate(547-64-8) 13C NMR spectrum [chemicalbook.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Methyl lactate(547-64-8) IR Spectrum [m.chemicalbook.com]

- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

The Biological Genesis of (S)-Lactic Acid Esters: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-lactic acid esters are a class of chiral molecules with significant applications in the pharmaceutical, cosmetic, and food industries, valued for their biocompatibility and role as green solvents.[1][2] Their biological origin, primarily through enzymatic and microbial pathways, offers a sustainable and stereoselective alternative to traditional chemical synthesis. This guide provides an in-depth exploration of the core biological methodologies for producing these valuable esters, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Enzymatic Synthesis of (S)-Lactic Acid Esters

The enzymatic esterification of lactic acid, predominantly catalyzed by lipases, is a well-established method for producing lactic acid esters under mild reaction conditions, which helps in obtaining high-purity products.[3] This approach leverages the catalytic activity of enzymes to directly combine lactic acid with an alcohol.

Lipase-Catalyzed Esterification

Lipases are widely employed for the synthesis of esters due to their stability and broad substrate specificity.[3][4] The direct esterification of lactic acid with an alcohol is a common route, though it can be limited by the enzyme's stability in the presence of the acidic substrate and the water produced during the reaction.[1] An alternative is the transesterification of a short-chain lactate ester (like ethyl lactate) with a different alcohol, which can offer greater flexibility in reaction conditions.[1]

The efficiency of lipase-catalyzed esterification is influenced by various factors, including the choice of enzyme, solvent, temperature, and substrate concentrations. Below is a summary of quantitative data from various studies.

| Enzyme Source | Alcohol | Solvent | Max. Yield (%) | Reference |

| Rhizomucor miehei (Lipozyme IM20) | Palmitic Acid | Ethylmethyl Ketone | 37.5 | [4] |

| Rhizomucor miehei (Lipozyme IM20) | Stearic Acid | Ethylmethyl Ketone | 40 | [4] |

| Porcine Pancreas Lipase (PPL) | Palmitic Acid | Chloroform | 85.1 | [4] |

| Porcine Pancreas Lipase (PPL) | Stearic Acid | Chloroform | 99 | [4] |

| Candida antarctica Lipase B (Novozym 435) | Ethanol | tert-Butyl methyl ether | Not specified, but effective | [5] |

| Candida antarctica Lipase B (Novozym 435) | Various alcohols | Hexane | Not specified, but effective | [6] |

Experimental Protocol: Lipase-Catalyzed Synthesis of Butyl Lactate

This protocol is a synthesized example for the esterification of lactic acid and butanol using an immobilized lipase.

Materials:

-

(S)-Lactic acid

-

n-Butanol

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)[3]

-

Hexane (or other suitable organic solvent)[3]

-

Molecular sieves (optional, for water removal)[7]

-

Shaking incubator or magnetic stirrer with heating

-

Glass vials or reaction flask

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

-

Reaction Setup: In a sealed glass vial, combine (S)-lactic acid and n-butanol. Equimolar amounts can be used, or an excess of one reactant.[3] Dilute the reactants in hexane.[3]

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 3-5 mg of enzyme preparation.[3]

-

Incubation: Place the reaction vial in a shaking incubator at a controlled temperature (e.g., 25°C or 70°C) and agitation (e.g., 185 rpm).[3]

-

Monitoring the Reaction: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples by GC or HPLC to determine the concentration of the formed butyl lactate and the consumption of reactants.[8][9]

-

Product Isolation (for preparative scale): After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration. The solvent can be removed by rotary evaporation, and the product can be further purified by distillation or chromatography.

Microbial Biosynthesis of (S)-Lactic Acid Esters

Direct microbial fermentation offers a promising route for the production of (S)-lactic acid esters from renewable feedstocks like glucose.[10][11] This approach involves engineering microorganisms, such as Escherichia coli, to harbor a synthetic metabolic pathway that converts a central metabolite into the desired ester.

Engineered Metabolic Pathway in E. coli

A common strategy involves the design of a modular pathway. For instance, a "pyruvate-to-lactate ester" module can be constructed, which consists of three key enzymes:

-

Lactate dehydrogenase (ldhA): Converts pyruvate to lactate.[10][11]

-

Propionate CoA-transferase (pct): Activates lactate to lactyl-CoA.[10][11]

-

Alcohol acyltransferase (AAT): Condenses lactyl-CoA with an alcohol to form the lactate ester.[10][11]

The alcohol can be supplied externally to the fermentation medium or produced internally by co-expressing an alcohol synthesis pathway.[10]

Caption: Engineered metabolic pathway for microbial biosynthesis of lactate esters.

The choice of alcohol acyltransferase (AAT) and the specific alcohol supplied significantly impacts the production titer of the corresponding lactate ester. The following table summarizes the production of various lactate esters in an engineered E. coli strain expressing the pyruvate-to-lactate module with the VAAT (Vinorine synthase-like acyltransferase) and supplemented with different alcohols.[10]

| Externally Supplied Alcohol | Produced Lactate Ester | Titer (mg/L) |

| Ethanol | Ethyl lactate | 1.59 ± 0.04 |

| Propanol | Propyl lactate | 5.46 ± 0.25 |

| Butanol | Butyl lactate | 11.75 ± 0.43 |

| Isobutanol | Isobutyl lactate | 9.92 ± 0.08 |

| Isoamyl alcohol | Isoamyl lactate | 24.73 ± 0.58 |

| Benzyl alcohol | Benzyl lactate | 51.59 ± 2.09 |

Further optimization by modulating the metabolic fluxes of upstream (lactate and ethanol production) and downstream (lactyl-CoA formation and condensation) modules led to a 4.96-fold improvement in ethyl lactate production.[10][11]

Experimental Protocol: Microbial Production of Ethyl Lactate

This protocol outlines the general steps for producing ethyl lactate from glucose using an engineered E. coli strain.

Materials:

-

Engineered E. coli strain harboring the ethyl lactate biosynthesis pathway.

-

Luria-Bertani (LB) medium or a defined minimal medium.

-

Glucose (or other fermentable sugar).

-

Appropriate antibiotics for plasmid maintenance.

-

Inducer (e.g., IPTG) if using an inducible promoter system.

-

Shake flasks or a bioreactor.

-

Centrifuge.

-

Solvent for extraction (e.g., ethyl acetate).

-

GC-MS for product identification and quantification.

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a starter culture of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking.

-

Production Culture: Inoculate the main production culture (e.g., minimal medium supplemented with glucose) with the overnight starter culture.

-

Induction: When the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), add the inducer (e.g., IPTG) to initiate the expression of the pathway enzymes.

-

Fermentation: Continue the cultivation under controlled conditions (temperature, pH, aeration) in a shake flask or a bioreactor for a defined period (e.g., 24-48 hours).

-

Sample Collection and Extraction: At the end of the fermentation, centrifuge a sample of the culture broth to separate the cells. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) to recover the produced ethyl lactate.

-

Analysis: Analyze the organic extract by GC-MS to identify and quantify the ethyl lactate produced.[12]

General Experimental Workflow and Analysis

The production and analysis of (S)-lactic acid esters, whether through enzymatic or microbial routes, follow a general workflow.

Caption: General experimental workflow for the production and analysis of lactic acid esters.

Analytical Methodologies

Accurate quantification and characterization of the produced esters are crucial.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for monitoring the progress of esterification reactions and quantifying the products.[8][9] Often, a pre-column derivatization is employed to enhance the detection of lactic acid and its esters at longer UV wavelengths.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both identifying and quantifying volatile esters. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, confirming their identity.[12][13]

-

Chiral Analysis: To determine the enantiomeric purity of the (S)-lactic acid esters, chiral chromatography is necessary. This can be achieved using chiral columns in either GC or HPLC systems.[14]

This guide provides a foundational understanding of the biological routes to (S)-lactic acid esters. The presented data and protocols serve as a starting point for researchers to develop and optimize their own production systems for these valuable chiral compounds. The continued advancement in enzyme engineering and synthetic biology is expected to further enhance the efficiency and economic viability of these green manufacturing processes.

References

- 1. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial biosynthesis of lactate esters (Journal Article) | OSTI.GOV [osti.gov]

- 3. chapmanhall.com [chapmanhall.com]

- 4. Lipase catalyzed synthesis of organic acid esters of lactic acid in non-aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JP2009142217A - Synthesis method of lactate by enzyme - Google Patents [patents.google.com]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Microbial biosynthesis of lactate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbial biosynthesis of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iaeng.org [iaeng.org]

- 14. labcluster.com [labcluster.com]

spectroscopic data for Methyl (S)-(-)-lactate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl (S)-(-)-lactate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for chemical characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.30 | Quartet (q) | ~6.9 | -CH(OH)- |

| ~3.75 | Singlet (s) | N/A | -OCH₃ |

| ~2.50 | Broad Singlet (br s) | N/A | -OH |

| ~1.40 | Doublet (d) | ~6.9 | -CH(OH)CH₃ |

Note: Solvent is typically CDCl₃. The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~175.5 | C=O (Ester) |

| ~66.7 | -CH(OH)- |

| ~51.8 | -OCH₃ |

| ~20.5 | -CH₃ |

Note: Solvent is typically CDCl₃.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2990, ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1210, ~1130 | Strong | C-O Stretch |

Mass Spectrometry (MS) Data

Table 4: GC-MS Fragmentation Data for this compound [2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 45 | 99.99 | [C₂H₅O]⁺ |

| 104 | 10.49 | [M]⁺ (Molecular Ion) |

| 61 | 8.87 | [C₂H₅O₂]⁺ |

| 33 | 6.55 | [CH₅O]⁺ |

| 89 | 4.27 | [M - CH₃]⁺ |

Note: The molecular weight of this compound is 104.10 g/mol [3].

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol (Liquid Sample)

Nuclear Magnetic Resonance (NMR) spectroscopy is performed on liquid samples or solutions of solids in a suitable solvent.[4]

-

Sample Preparation : For ¹H NMR, accurately weigh 1-10 mg of this compound.[5] For ¹³C NMR, a higher concentration of 20-50 mg may be required due to the lower sensitivity of the ¹³C nucleus.[6] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[6] The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[4]

-

Filtering and Transfer : To remove any particulate matter, filter the solution through a pipette plugged with cotton wool directly into a 5 mm NMR tube.[4][7] The final volume in the tube should be around 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[5][6]

-

Data Acquisition :

-

Insertion : Wipe the exterior of the NMR tube clean and place it in a spinner turbine. Insert the sample into the NMR spectrometer.

-

Locking and Shimming : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.[6]

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[6]

-

Acquisition : Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the data. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum and enhance sensitivity.[8]

-

IR Spectroscopy Protocol (Neat Liquid)

For a pure liquid sample like this compound, the spectrum can be obtained directly without dilution.[9]

-

Attenuated Total Reflectance (ATR) Method :

-

Background Scan : First, record a background spectrum of the clean ATR crystal surface. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental signals.[10]

-

Sample Application : Place a single drop of this compound directly onto the ATR crystal.

-

Sample Scan : Acquire the IR spectrum of the sample. The instrument measures the interaction of an evanescent wave with the sample.[10]

-

Cleaning : After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

-

Thin Film (Salt Plate) Method :

-

Sample Application : Place one drop of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[9][11]

-

Sandwich Formation : Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[9][11]

-

Data Acquisition : Mount the "sandwich" assembly in the spectrometer's sample holder and acquire the IR spectrum.

-

Cleaning : After analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone or isopropanol (water must be avoided as it will dissolve the plates) and return them to a desiccator for storage.[9][11]

-

Mass Spectrometry Protocol (LC-MS of a Small Molecule)

Mass spectrometry for small molecules is often coupled with liquid chromatography (LC-MS) to separate the analyte from any impurities before detection.

-

Sample Preparation :

-

Stock Solution : Prepare a stock solution of this compound by dissolving it in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12]

-

Working Solution : Dilute the stock solution with the mobile phase solvent (a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid) to a final concentration in the range of 1-10 µg/mL.[12]

-

Filtration : Filter the final solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could block the LC system.[12]

-

Transfer : Transfer the filtered sample into an appropriate autosampler vial.[12]

-

-

Data Acquisition :

-

Injection : The sample is injected into the LC system, where it travels through a chromatographic column (e.g., C18) and is separated based on its polarity.

-

Ionization : As the analyte elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). Here, the molecules are ionized to generate charged species.[13]

-

Mass Analysis : The ions are then separated in the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Caption: Workflow for NMR, IR, and MS analysis of a chemical sample.

References

- 1. This compound(27871-49-4) 13C NMR spectrum [chemicalbook.com]

- 2. methyl (S)-lactate | C4H8O3 | CID 94386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl Lactate | C4H8O3 | CID 11040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. sites.bu.edu [sites.bu.edu]

- 8. 1D liquid-state NMR experiments [researchpark.spbu.ru]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Researcher's Guide to Methyl (S)-(-)-lactate: Commercial Availability, Suppliers, and Experimental Applications

An in-depth technical guide for researchers, scientists, and drug development professionals on the procurement and utilization of Methyl (S)-(-)-lactate.

This compound (CAS No. 27871-49-4), a chiral ester of L-lactic acid, is a valuable building block in asymmetric synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility as a starting material for enantiomerically pure compounds necessitates a clear understanding of its commercial availability, supplier specifications, and practical experimental protocols. This guide provides a comprehensive overview to facilitate its effective procurement and application in a research and development setting.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and production needs. Purity levels typically range from 97% to over 99%, with variations in enantiomeric excess (e.e.) and impurity profiles. When sourcing this reagent, it is crucial to consult the supplier's Certificate of Analysis (CoA) or technical data sheet to ensure the material meets the specific requirements of the intended application.

Key specifications to consider when purchasing this compound are summarized in the table below. Data has been compiled from various major chemical suppliers to provide a comparative overview.

| Specification | Typical Range/Value | Notes |

| CAS Number | 27871-49-4 | A unique identifier for the chemical substance. |

| Molecular Formula | C4H8O3 | Provides the elemental composition. |

| Molecular Weight | 104.10 g/mol | The mass of one mole of the substance. |

| Purity (Assay) | 97% - 99.5% (GC) | The percentage of the desired compound in the product. |

| Enantiomeric Excess (e.e.) | ≥ 97% | Indicates the excess of the (S)-enantiomer over the (R)-enantiomer. |

| Specific Optical Rotation ([α]D) | -8° to -11° (neat, 20°C) | A key indicator of enantiomeric purity. |

| Appearance | Clear, colorless liquid | The physical state and color of the substance. |

| Refractive Index (n20/D) | 1.412 - 1.416 | A measure of how light propagates through the material. |

| Boiling Point | 144-145 °C | The temperature at which the liquid boils at atmospheric pressure. |

| Density | ~1.09 g/mL (25 °C) | The mass per unit volume. |

| Water Content | Varies by supplier; often <0.1% | Important for moisture-sensitive reactions. |

Major Suppliers:

-

Thermo Fisher Scientific (including the former Alfa Aesar and Acros Organics brands)[1][2][3]

-

Sigma-Aldrich (Merck)

-

Conier Chem&Pharma Limited[4]

-

Nordmann[5]

-

Simson Pharma Limited[4]

-

Chem-Impex[6]

-

Vigon International[7]

-

Shree Sadguru Enterprise[8]

-

Shanghai Sunwise Chemical[9]

-

ChemicalBook suppliers[10]

Experimental Protocols

The utility of this compound is demonstrated in its application in various chemical transformations. Below are representative experimental protocols for its synthesis and its use as a chiral auxiliary.

Protocol 1: Synthesis of this compound via Esterification of L-Lactic Acid

This protocol describes a general method for the synthesis of this compound from commercially available L-lactic acid.

Materials:

-

L-Lactic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

To a solution of L-lactic acid in an excess of anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid dropwise with cooling.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Use of this compound as a Chiral Auxiliary in Asymmetric Synthesis

This protocol illustrates the use of this compound as a chiral starting material for the synthesis of a more complex chiral molecule. This is a generalized procedure and specific conditions will vary depending on the target molecule.

Materials:

-

This compound

-

Appropriate reagents for the desired transformation (e.g., protecting groups, Grignard reagents, etc.)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon balloon)

Methodology:

-

Protect the hydroxyl group of this compound using a suitable protecting group (e.g., silyl ether, benzyl ether) under standard conditions.

-

Perform the desired stereoselective reaction on the ester functionality. This could involve, for example, reduction to the corresponding aldehyde or alcohol, or reaction with a nucleophile such as a Grignard reagent. The chiral center from the lactate is expected to influence the stereochemical outcome of the reaction.

-

Work up the reaction mixture according to standard procedures, which may include quenching, extraction, and washing.

-

Remove the protecting group under appropriate deprotection conditions.

-

Purify the final chiral product using column chromatography, distillation, or recrystallization.

-

Characterize the product and determine the diastereomeric or enantiomeric excess using techniques such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Visualizing Workflows

To aid in the practical application of this guide, the following diagrams illustrate key workflows.

Caption: A typical workflow for procuring chemical reagents in a research laboratory.

Caption: A generalized workflow for a chemical reaction involving this compound.

References

- 1. research.utm.my [research.utm.my]

- 2. go.zageno.com [go.zageno.com]

- 3. B24468.14 [thermofisher.com]

- 4. Methyl Lactate | CAS No- 27871-49-4 | Simson Pharma Limited [simsonpharma.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. whitworth.edu [whitworth.edu]

- 8. Methyl lactate, ≥97%, COA, Certificate of Analysis, 547-64-8, M 3256 [ottokemi.com]

- 9. Procurement Service Center [pschelp.cu.edu]

- 10. 4.11 Chemical Purchasing | Environment, Health and Safety [ehs.cornell.edu]

safety and handling of Methyl (S)-(-)-lactate in the lab

An In-depth Technical Guide to the Safety and Handling of Methyl (S)-(-)-lactate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, tailored for its use in laboratory and drug development settings. It includes detailed physicochemical properties, safety protocols, and examples of its application in chemical synthesis.

Chemical and Physical Properties

This compound is a chiral ester of lactic acid, valued in synthetic chemistry as a versatile starting material and a green solvent.[1][2] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₃ | [3] |

| Molecular Weight | 104.10 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 144-145 °C | [5][6] |

| Melting Point | < -90 °C | [5] |

| Density | 1.092 g/mL at 20 °C | [4][5] |

| Flash Point | 58 °C | [5] |

| Autoignition Temperature | 440 °C | [5] |

| Solubility in Water | Miscible | [5] |

| log P (Octanol/Water) | -0.2 | [5] |

| Vapor Pressure | 3.4 hPa at 20 °C | [5] |

| Refractive Index | 1.413 at 20 °C | [6] |

Safety and Handling

This compound is a flammable liquid and can cause serious eye irritation.[5][7] Proper handling and storage are crucial to ensure laboratory safety.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

2.1. Personal Protective Equipment (PPE)

A standardized PPE workflow should be followed to minimize exposure.

2.2. Handling and Storage

-

Handling: Handle in a well-ventilated area, using non-sparking tools to prevent ignition from static discharge.[5] Avoid contact with skin and eyes, and do not breathe vapors.[4][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, open flames, and hot surfaces.[4] It is incompatible with strong oxidizing agents, acids, and bases.[8]

2.3. First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | Procedure | Reference(s) |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. | [1][5] |

| Skin Contact | Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. | [4][5] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

2.4. Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, or carbon dioxide (CO₂). Water spray can be used to cool closed containers.[4]

-

Hazards: Flammable liquid. Vapors are heavier than air and may travel to an ignition source.[8] Burning may produce irritating fumes like carbon monoxide and carbon dioxide.[4]

2.5. Spill and Disposal Procedures

A logical workflow should be followed in the event of a spill.

Biological Activity and Signaling Pathways

Current scientific literature primarily describes this compound as a chiral building block for synthesis and as a solvent. There is no substantial evidence to suggest its direct involvement in specific biological signaling pathways as a signaling molecule or a modulator of protein function. The Human Metabolome Database indicates that it is not a naturally occurring metabolite in humans. Therefore, a signaling pathway diagram is not applicable. Its biological relevance is mainly as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

Experimental Protocols

This compound is a key intermediate in various synthetic procedures. Below are detailed methodologies for some of its common applications.

4.1. Synthesis of this compound from L-Lactide

This protocol describes the synthesis of this compound via the ring-opening of L-lactide with methanol, catalyzed by dibutylmagnesium.

-

Materials:

-

L-Lactide (l-LA)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Dibutylmagnesium (MgBu₂) (1.0 M solution in hexane)

-

Acetic acid

-

-

Procedure:

-

In a Schlenk flask, dissolve L-lactide (0.72 g, 5 mmol) in dichloromethane (10 mL).

-

Add methanol (0.81 mL, 20 mmol) to the flask.

-

Stir the mixture for 10 minutes.

-

Add dibutylmagnesium (0.1 mL of a 1.0 M solution in hexane, 0.1 mmol) dropwise to the reaction mixture. The standard molar ratio of reagents is [MgBu₂]/[l-LA]/[ROH] = 1/50/200.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by taking aliquots (approx. 1 mL) at certain time intervals.

-

Quench each aliquot with one drop of acetic acid.

-

Dry the quenched aliquot under vacuum.

-

Analyze the product using ¹H NMR spectroscopy and mass spectrometry.

-

4.2. Lipase-Catalyzed Synthesis of Retinyl L-lactate

This protocol details the transesterification of retinol with this compound using an immobilized lipase catalyst.

-

Materials:

-

Retinol

-

This compound

-

Immobilized Candida antarctica lipase (Novozym 435)

-

Hexane

-

4 Å molecular sieves

-

-

Procedure:

-

In a reaction vessel, combine retinol (50 mM) and this compound (50 mM) in hexane.

-

Add 4 Å molecular sieves (50 g/L) to remove the methanol byproduct and shift the equilibrium towards product formation.

-

Add immobilized C. antarctica lipase (20 g/L).

-

Stir the reaction mixture under a positive pressure of argon at 55 °C.

-

Protect the reaction from light due to the photosensitivity of retinol.

-

The reaction can achieve a yield of up to 90%.

-

4.3. Chemical Recycling of Polylactic Acid (PLA) to Methyl Lactate

This protocol describes the degradation of PLA back to this compound using a zinc catalyst.

-

Materials:

-

Polylactic acid (PLA)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Imino monophenolate Zn(II) catalyst

-

-

Procedure:

-

Charge a jacketed stirred batch reactor with PLA (12.5 g), THF (200 mL), and the Zn(II) catalyst (4 wt% relative to PLA).

-

Heat the reactor to the desired temperature (e.g., 50 °C) with stirring to dissolve the polymer.

-

Once the temperature is stable, add methanol (50 mL) via an HPLC pump at a rate of 10 mL/min. The start of methanol addition is time zero.

-

Withdraw samples (1 mL) at different time intervals to monitor the reaction progress.

-

Analyze the concentration of methyl lactate in the samples by gas chromatography.

-

This process can achieve 100% conversion of PLA to methyl lactate in as little as 15 minutes, depending on the temperature and catalyst concentration.[3][8]

-

Applications in Drug Development and Organic Synthesis

This compound is a valuable chiral building block in the pharmaceutical industry. Its stereocenter is often incorporated into the final structure of active pharmaceutical ingredients, where stereochemistry is critical for biological activity and safety.

One notable example is its use as a chiral auxiliary in the asymmetric synthesis of Bao Gong Teng A, a natural product with antiglaucoma properties. In this synthesis, the acrylate of this compound undergoes a 1,3-dipolar cycloaddition, where the lactate moiety directs the stereochemical outcome of the reaction. While the detailed experimental protocol is proprietary to the cited literature, the general strategy highlights the importance of this compound in constructing complex chiral molecules.

Furthermore, it serves as a starting material for the synthesis of other valuable chemicals, such as 1,2-propanediol, through catalytic hydrogenation. It is also a precursor for the biodegradable polymer, polylactic acid (PLA).[8] Its properties as a biodegradable and low-toxicity solvent also align with the growing emphasis on green chemistry in pharmaceutical manufacturing.[2]

References

- 1. Oxidative esterification of 1,2-propanediol to methyl lactate over Cu modified Au/γ-Al2O3 catalysts in an alkali-free system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Hydrogenation of Lactic Acid to 1,2‐Propanediol over Ru‐Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogenation of Lactic Acid to 1,2-Propanediol over Ru-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyl (S)-(-)-lactate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl (S)-(-)-lactate, a versatile and biodegradable chiral solvent and synthetic building block. Due to its growing importance in the pharmaceutical and chemical industries, a thorough understanding of its behavior in various organic solvents is crucial for process development, formulation design, and chemical synthesis. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound, possessing both a polar hydroxyl group and an ester functional group, exhibits a range of solubilities in different organic solvents.

Qualitative Solubility of this compound

| Organic Solvent | Solubility | Reference(s) |

| Ethanol | Easily Soluble / Miscible | [1] |

| Ethyl Ether | Easily Soluble / Miscible | [1][2] |

| Acetone | Easily Soluble / Miscible | [1] |

| Other Alcohols | Miscible | |

| Water | Miscible (with decomposition) | [3][4] |

Note: The miscibility in water is often accompanied by hydrolysis, especially under acidic or basic conditions or at elevated temperatures, yielding lactic acid and methanol.

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Gravimetric Method

This section details a standard laboratory procedure for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the concentration of this compound in a saturated solution with a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated digital balance (analytical, readable to ±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker bath set to the desired experimental temperature.

-

-

Equilibration:

-

Agitate the mixture at a constant speed for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.[5]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved phase to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry volumetric flask to remove any undissolved micro-droplets.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution to determine the total mass of the solution.

-

Transfer the solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a fume hood or using a rotary evaporator. The evaporation conditions should be chosen to minimize the loss of the less volatile this compound.

-

Once the bulk of the solvent has been removed, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound until a constant weight is achieved. This ensures the complete removal of the solvent.[6][7]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound (the residue after evaporation).

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

This guide serves as a foundational resource for professionals working with this compound. While qualitative data provides a general understanding, the detailed experimental protocol enables the generation of precise, quantitative solubility data essential for rigorous scientific and developmental work.

References

- 1. Methyl S-(-)-lactate|27871-49-4--Yancheng Huade (Dancheng) Biological Engineering Co.,Ltd. [sx-china.com]

- 2. Methyl Lactate [drugfuture.com]

- 3. Methyl Lactate | C4H8O3 | CID 11040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl lactate solvent grade -ESUN GROUP [esungroup.net]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]